4-(furan-2-yl)thiophene-2-carboxylic acid

Catalog No.
S6453009
CAS No.
893727-89-4
M.F
C9H6O3S
M. Wt
194.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(furan-2-yl)thiophene-2-carboxylic acid

CAS Number

893727-89-4

Product Name

4-(furan-2-yl)thiophene-2-carboxylic acid

Molecular Formula

C9H6O3S

Molecular Weight

194.2

4-(Furan-2-yl)thiophene-2-carboxylic acid is an organic compound characterized by the presence of two heterocyclic rings: a furan ring, which contains an oxygen atom in a five-membered structure, and a thiophene ring, which substitutes the oxygen with sulfur. The compound features a carboxylic acid group (-COOH) attached to the second carbon of the thiophene ring. This structural arrangement creates a conjugated system that allows for electron delocalization, influencing its chemical properties such as reactivity and stability.

The combination of furan and thiophene rings in 4-(furan-2-yl)thiophene-2-carboxylic acid enhances its potential for various applications in materials science and pharmaceuticals. The presence of the carboxylic acid group further contributes to its ability to participate in hydrogen bonding, which can affect solubility and molecular interactions.

Currently, there is no scientific research available on the specific mechanism of action of 4-(furan-2-yl)thiophene-2-carboxylic acid.

  • Carboxylic acids can be mildly irritating to skin and eyes.
  • The aromatic rings might pose concerns for potential genotoxicity, although further research is needed for confirmation.
  • Organic Synthesis

    The molecule contains both furan and thiophene rings, which are important heterocyclic aromatic compounds. These ring structures are found in many natural products and pharmaceuticals PubChem, furan: PubChem, thiophene: . Therefore, 4-(furan-2-yl)thiophene-2-carboxylic acid could be a potential building block for the synthesis of more complex molecules of scientific interest.

  • Material Science

    Heterocyclic acids can be used in the development of new materials with specific properties, such as conductivity or thermal stability ScienceDirect, Applications of Heterocyclic Chemistry in Materials Science. The presence of both the furan and carboxylic acid groups in 4-(furan-2-yl)thiophene-2-carboxylic acid suggests potential applications in this area, although further research would be needed.

While specific reactions involving 4-(furan-2-yl)thiophene-2-carboxylic acid are not extensively documented, compounds with similar structures often undergo various chemical transformations. These can include:

  • Esterification: Reaction with alcohols to form esters.
  • Reduction: Conversion of the carboxylic acid group to alcohols or aldehydes.
  • Substitution Reactions: Electrophilic substitution on the aromatic rings can introduce different functional groups.

The reactivity of 4-(furan-2-yl)thiophene-2-carboxylic acid is likely influenced by the electronic effects of both the furan and thiophene moieties, which can stabilize or destabilize intermediates during reactions .

  • Antibacterial Properties: Some thiophene derivatives have demonstrated effectiveness against bacterial strains.
  • Antiviral Activity: Certain furan derivatives have been evaluated for their potential against viruses such as hepatitis C and tuberculosis .

The biological potential of 4-(furan-2-yl)thiophene-2-carboxylic acid may warrant further investigation to explore its efficacy in these areas.

  • Vilsmeier-Haack Reaction: This method can be used for formylation of aromatic compounds, potentially applicable to create derivatives of thiophene and furan.
  • Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques to join functionalized thiophenes with furan derivatives.
  • Functional Group Transformations: Starting from commercially available thiophene or furan derivatives, subsequent modifications can yield the desired carboxylic acid derivative .

The unique structure of 4-(furan-2-yl)thiophene-2-carboxylic acid may lend itself to several applications:

  • Material Science: Potential use in developing conductive polymers or materials due to its conjugated system.
  • Pharmaceuticals: As a building block for synthesizing more complex medicinal compounds.
  • Agricultural Chemistry: Possible herbicidal properties based on related thiophene derivatives .

Further studies are required to fully elucidate its applications across these fields.

Several compounds share structural similarities with 4-(furan-2-yl)thiophene-2-carboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
5-Methylthiophene-2-carboxylic acidThiophene ring with a methyl groupSimpler structure; lacks furan component
Furan-2-carboxylic acidFuran ring with carboxylic acidNo thiophene; focuses on oxygen-containing heterocycles
3-(Furan-2-yl)thiopheneFuran attached at the 3-positionDifferent attachment point alters reactivity
4-(Chlorophenyl)thiophene-2-carboxylic acidChlorophenyl group attachedIncorporates halogen which may influence biological activity

The presence of both furan and thiophene rings in 4-(furan-2-yl)thiophene-2-carboxylic acid distinguishes it from other derivatives, potentially enhancing its reactivity and biological activity due to the unique electronic properties conferred by this dual heterocyclic structure .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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